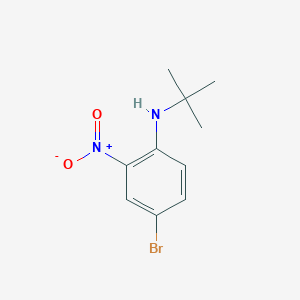
4-bromo-N-(tert-butyl)-2-nitroaniline
Übersicht
Beschreibung
This would typically include the compound’s systematic chemical name, its molecular formula, and its structural formula.
Synthesis Analysis
This involves a detailed explanation of how the compound can be synthesized from readily available starting materials, including the specific reagents and conditions required for each step.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and other structural features. Techniques such as X-ray crystallography or NMR spectroscopy are often used to determine molecular structure.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reagents and conditions required for each reaction and the mechanism by which each reaction proceeds.Physical And Chemical Properties Analysis
This would include a discussion of the compound’s physical properties (such as melting point, boiling point, and solubility in various solvents) and its chemical properties (such as acidity/basicity, reactivity with various reagents, and stability under various conditions).Wissenschaftliche Forschungsanwendungen
1. Proteomics Research
- Application : “4-bromo-N-(tert-butyl)benzamide” is used in proteomics research .
- Method : The specific methods of application in proteomics research are not provided in the source .
- Results : The outcomes of its use in proteomics research are not specified in the source .
2. Organic Synthesis
- Application : “4-bromo-N-(tert-butyl)benzamide” serves as a starting material for the synthesis of more complex molecules. It can be used to prepare biaryl compounds through Suzuki-Miyaura coupling reactions.
- Method : The synthesis involves reacting 4-bromobenzoyl chloride with tert-butylamine.
- Results : The outcomes of its use in organic synthesis are not specified in the source.
3. Organic Light-Emitting Diodes (OLEDs)
- Application : Derivatives of “4-bromo-N-(tert-butyl)-2-nitroaniline” are used as emissive materials in organic light-emitting diodes (OLEDs) .
- Method : The specific methods of application in OLEDs are not provided in the source .
- Results : OLEDs demonstrate exceptional features such as mercury-free construction, wide viewing angle, superior color quality, and captivating flexibility .
4. Photo-induced Energy and Electron Transfer
- Application : Bis(4′-tert-butylbiphenyl-4-yl)aniline (BBA)-substituted A3B zinc porphyrins, which are related to “4-bromo-N-(tert-butyl)-2-nitroaniline”, are used in photo-induced energy and electron transfer .
- Method : The synthesis involves attaching BBA to the three meso-positions of the porphyrin macrocycle via varied spacers .
- Results : Selective photo-excitation of the BBA moiety in these tetrads leads to photo-induced energy transfer (PEnT) from 1 BBA * to ZnP thus generating 1 ZnP * .
Safety And Hazards
This would involve a discussion of the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions to take when handling the compound.
Zukünftige Richtungen
This would involve a discussion of potential future research directions involving the compound, such as new synthetic methods, new reactions, or new applications in medicine or technology.
I hope this general approach is helpful. For a detailed analysis of a specific compound, I would recommend consulting a comprehensive chemistry reference work or a database such as PubChem or ChemSpider. If you have access to a university library, you may also be able to access more specialized resources. Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a trusted source or a professional when dealing with potentially hazardous chemicals. Safety should always be your first priority.
Eigenschaften
IUPAC Name |
4-bromo-N-tert-butyl-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-10(2,3)12-8-5-4-7(11)6-9(8)13(14)15/h4-6,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIOMWQYRMBEHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675374 | |
| Record name | 4-Bromo-N-tert-butyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(tert-butyl)-2-nitroaniline | |
CAS RN |
1135351-95-9 | |
| Record name | 4-Bromo-N-tert-butyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

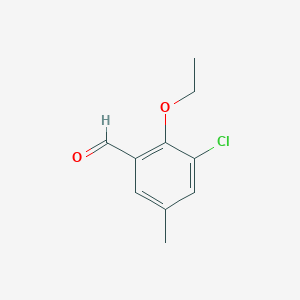
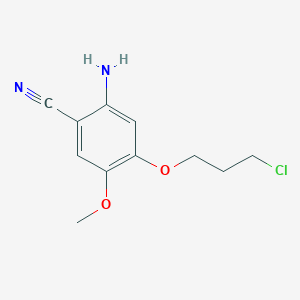
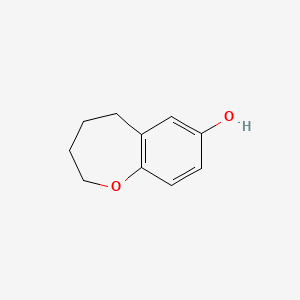
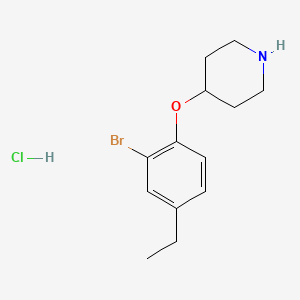
![4-{[2-(Tert-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride](/img/structure/B1440764.png)
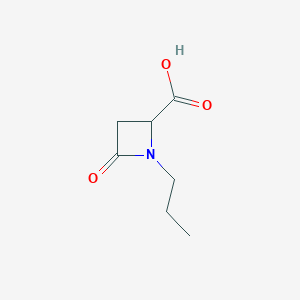
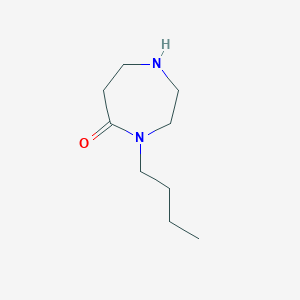
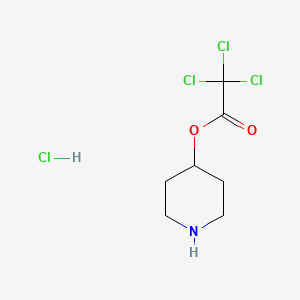
![3-[(4-Fluorophenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B1440769.png)
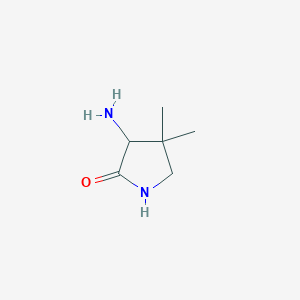
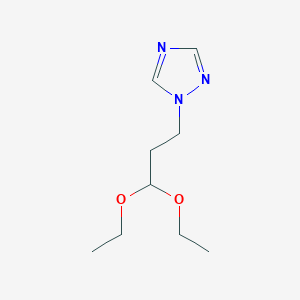
![3-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440778.png)
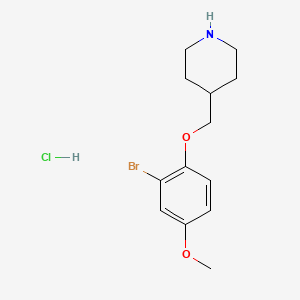
![3-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440781.png)